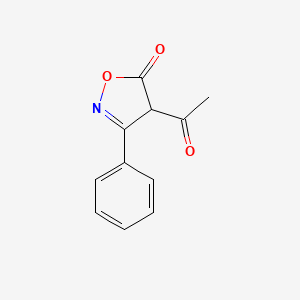

4-acetyl-3-phenylisoxazol-5(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50401-64-4 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

4-acetyl-3-phenyl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C11H9NO3/c1-7(13)9-10(12-15-11(9)14)8-5-3-2-4-6-8/h2-6,9H,1H3 |

InChI Key |

SOBQDLUJYIKHSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=NOC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetyl 3 Phenylisoxazol 5 4h One and Its Advanced Derivatives

Classical and Conventional Synthetic Pathways to the Isoxazolone Core

The traditional synthesis of the 3-phenylisoxazol-5(4H)-one core, the foundational structure for 4-acetyl-3-phenylisoxazol-5(4H)-one, is a well-established two-step process. This classical route begins with the formation of the isoxazolone ring, followed by the introduction of the desired substituent at the 4-position.

The initial step involves the condensation reaction of a β-ketoester, such as ethyl benzoylacetate, with hydroxylamine (B1172632). This reaction leads to the formation of an oxime intermediate, ethyl 3-(hydroxyimino)-3-phenylpropanoate, which then undergoes intramolecular cyclization to yield 3-phenylisoxazol-5(4H)-one.

Once the 3-phenylisoxazol-5(4H)-one core is obtained, the second step involves the introduction of a substituent at the active methylene (B1212753) group at the C4 position. For the synthesis of 4-arylidene derivatives, a Knoevenagel condensation is commonly employed, reacting the isoxazolone with various aromatic aldehydes. However, for the specific synthesis of this compound, a C-acylation reaction is necessary. This is typically achieved by treating the 3-phenylisoxazol-5(4H)-one with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst. This compound is often used as a crucial precursor for the synthesis of more complex fused isoxazole (B147169) systems. researchgate.net

Another classical approach to the isoxazole ring system, in general, is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. While versatile, this method is more commonly used for the synthesis of fully aromatic isoxazoles rather than the isoxazol-5(4H)-one tautomer.

Contemporary One-Pot Multi-Component Reaction (MCR) Approaches for this compound Derivatives

Modern synthetic chemistry has seen a shift towards more efficient and environmentally friendly methods, with one-pot multi-component reactions (MCRs) emerging as a powerful tool. These reactions combine three or more starting materials in a single synthetic operation, offering significant advantages over classical multi-step syntheses in terms of time, cost, and atom economy. In the context of isoxazol-5(4H)-ones, MCRs are widely employed for the synthesis of a variety of derivatives, particularly 4-arylmethyleneisoxazol-5(4H)-ones.

The typical MCR for this class of compounds involves the reaction of a β-ketoester (e.g., ethyl acetoacetate (B1235776) or ethyl benzoylacetate), hydroxylamine hydrochloride, and an aromatic aldehyde in the presence of a catalyst. researchgate.net This approach directly yields the 4-arylmethylene-3-substituted-isoxazol-5(4H)-one product in a single step. While this method is highly efficient for generating a library of 4-arylmethylene derivatives, the direct synthesis of this compound via a similar MCR is less commonly reported, as this compound is often synthesized via the classical two-step pathway and used as a building block for further transformations. researchgate.net

Catalytic Systems and Reaction Media Optimization in MCRs

In recent years, there has been a significant move towards the use of organocatalysts and metal-free reaction conditions to avoid the cost, toxicity, and environmental concerns associated with metal catalysts. Various organic bases and acids have been found to effectively catalyze the one-pot synthesis of isoxazol-5(4H)-one derivatives.

For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been reported as an efficient and mild base for the three-component synthesis of 4-arylidene-3-phenylisoxazol-5-ones in refluxing ethanol. researchgate.net Other organocatalysts such as urea, researchgate.net citric acid, semanticscholar.orgorientjchem.org and various other natural and commercially available organic molecules have also been successfully employed, often allowing the reactions to proceed in environmentally benign solvents like water. The use of such catalysts aligns with the principles of green chemistry by providing an easily accessible and cost-effective route to these heterocyclic compounds.

The table below summarizes the use of various organocatalysts in the synthesis of 4-arylmethyleneisoxazol-5(4H)-one derivatives.

| Catalyst | Reactants | Solvent | Yield (%) | Reaction Time | Reference |

| DABCO | Ethyl benzoylacetate, Hydroxylamine HCl, Aromatic aldehydes | Ethanol | 60-85 | 1-15 min | researchgate.net |

| Urea | β-ketoesters, Hydroxylamine HCl, Aromatic aldehydes | Water | High | Not specified | researchgate.net |

| Citric Acid | Ethyl acetoacetate, Hydroxylamine HCl, Aromatic aldehydes | Water | 70-90 | 5-24 h | semanticscholar.orgorientjchem.org |

A novel and sustainable approach in catalysis involves the use of materials derived from agricultural waste. These catalysts are not only environmentally friendly and renewable but can also be highly effective. For the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, a catalyst derived from agro-waste has been successfully utilized. For example, fruit juices such as Cocos nucifera L. juice have been employed as natural catalysts for the one-pot, three-component reaction of aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net This method offers an ecologically safe and cost-effective alternative to conventional catalysts.

Integration of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazol-5(4H)-one derivatives to minimize environmental impact. This includes the use of non-toxic solvents, solvent-free reaction conditions, and energy-efficient methods.

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and readily available nature. Many MCRs for the synthesis of isoxazol-5(4H)-one derivatives have been successfully performed in aqueous media. semanticscholar.orgorientjchem.org The use of water as a solvent often simplifies the work-up procedure, as the product may precipitate out of the reaction mixture and can be isolated by simple filtration.

Solvent-free reactions represent another significant advancement in green chemistry. These reactions, often conducted under microwave irradiation or grinding (mechanochemistry), can lead to shorter reaction times, higher yields, and easier purification of products. nih.govnih.gov For example, the one-pot synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been achieved through mechanochemical grinding of the reactants in the absence of a solvent, demonstrating a highly efficient and environmentally friendly approach. nih.govnih.gov

The following table provides examples of green synthetic approaches for isoxazol-5(4H)-one derivatives.

| Method | Catalyst | Solvent | Yield (%) | Key Advantage | Reference |

| MCR in Water | Citric Acid | Water | 70-90 | Environmentally benign solvent | semanticscholar.orgorientjchem.org |

| Mechanochemical Grinding | Sodium Acetate | Solvent-free | High | Avoids solvent use, energy efficient | nih.govnih.gov |

| MCR with Natural Catalyst | Cocos nucifera L. juice | Aqueous | Good | Renewable, eco-friendly catalyst | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has garnered significant attention as a green and efficient alternative to conventional heating methods. semanticscholar.orgjetir.org This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and improved purity. semanticscholar.orgjetir.org

In the context of phenylisoxazole derivatives, microwave irradiation has been successfully employed to accelerate 1,3-dipolar cycloaddition reactions, a key step in the formation of the isoxazole ring. semanticscholar.orgresearchgate.net While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the general principles suggest its applicability. The synthesis would likely involve the reaction of a β-ketoester, such as ethyl benzoylacetate, with hydroxylamine hydrochloride, followed by acetylation at the C4 position. The use of microwave energy could potentially streamline this process, offering a rapid and efficient route to the target compound.

Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good | Potentially Higher |

| Side Reactions | More prevalent | Minimized |

Ultrasound-Mediated Processes

Ultrasound irradiation is another non-conventional energy source that has found widespread application in organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.govresearchgate.net

Ultrasound has been effectively used in the synthesis of various heterocyclic compounds, including dihydropyrimidinones and thiadiazolyl-pyrazoles, often resulting in milder reaction conditions and shorter reaction times compared to conventional methods. nih.govresearchgate.net For the synthesis of isoxazole derivatives, ultrasound-assisted methods have been reported for related structures, suggesting the feasibility of applying this technology to the production of this compound. A plausible ultrasound-mediated approach would involve the condensation of ethyl benzoylacetate and hydroxylamine hydrochloride, where the ultrasonic waves would promote efficient mixing and mass transfer, thereby accelerating the reaction.

Derivatization and Functionalization Strategies Utilizing this compound as a Building Block

The strategic importance of this compound lies in its utility as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The presence of multiple reactive sites allows for a variety of derivatization and functionalization reactions, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Fused Isoxazole Heterocycles (e.g., Pyranoisoxazoles, Isochromenoisoxazoles, Pyrazolisoxazoles)

The reactive nature of the acetyl group and the isoxazolone ring in this compound makes it an ideal starting material for the construction of fused heterocyclic systems.

Pyranoisoxazoles: The reaction of this compound with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of various aldehydes leads to the formation of pyrano[3,2-d]isoxazole derivatives. This transformation proceeds through a Michael addition followed by intramolecular cyclization and dehydration.

Isochromenoisoxazoles: When salicylaldehyde (B1680747) is used as the aldehyde component in the aforementioned reaction with malononitrile or ethyl cyanoacetate, the resulting products are isochromeno[4,3-c]isoxazole derivatives. This reaction showcases the versatility of the starting material in constructing diverse oxygen-containing fused systems.

Pyrazolisoxazoles: The reaction of this compound with hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303) or phenylhydrazine, provides a direct route to pyrazolo[4,3-c]isoxazole derivatives. This condensation reaction involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the fused pyrazole (B372694) ring.

Table 2: Examples of Fused Heterocycles Synthesized from this compound

| Fused Heterocycle | Reactants |

| Pyrano[3,2-d]isoxazole | This compound, Aldehyde, Malononitrile/Ethyl Cyanoacetate |

| Isochromeno[4,3-c]isoxazole | This compound, Salicylaldehyde, Malononitrile/Ethyl Cyanoacetate |

| Pyrazolo[4,3-c]isoxazole | This compound, Hydrazine Hydrate/Phenylhydrazine |

Regioselective and Stereoselective Transformations for Novel Scaffolds

The development of regioselective and stereoselective reactions is a central theme in modern organic synthesis, enabling the precise construction of complex molecules with defined three-dimensional structures. While the literature specifically detailing such transformations for this compound is not extensive, the inherent reactivity of the molecule suggests significant potential in this area.

For instance, the enolizable acetyl group presents an opportunity for regioselective alkylation or acylation reactions, allowing for the introduction of various substituents at the exocyclic methyl group. Furthermore, the prochiral center at the C4 position of the isoxazole ring could be a target for stereoselective transformations. The development of chiral catalysts for reactions involving 4-benzylideneisoxazol-5(4H)-one derivatives to produce enantioenriched spirocyclic compounds points towards the feasibility of similar strategies with the 4-acetyl analogue. Such asymmetric transformations would be invaluable for the synthesis of chiral isoxazole-containing compounds, which are of significant interest in drug discovery.

Chemical Reactivity and Mechanistic Investigations of 4 Acetyl 3 Phenylisoxazol 5 4h One

Fundamental Reaction Pathways and Transformation Mechanisms of the Isoxazolone Ring System

The reactivity of the isoxazolone ring system is characterized by a variety of reaction pathways, including electrophilic and nucleophilic attacks, cycloadditions, and rearrangements.

Electrophilic and Nucleophilic Reactions at Specific Ring Positions

The isoxazole (B147169) ring can undergo electrophilic substitution reactions, such as nitration and halogenation, primarily at the C-4 position. clockss.org The reactivity of the isoxazole ring is influenced by the substituents present. For instance, in 3,5-dimethylisoxazoles, the C-5 methyl group is more reactive towards electrophiles in the presence of a base. An electron-donating group at the C-4 position slows down the reaction at the C-5 methyl group, whereas an electron-withdrawing group accelerates it. clockss.org

Nucleophilic attack can also occur, particularly at the C-4 position, which can initiate ring opening and decarboxylation. clockss.org The isoxazolone ring's relatively high acidity at the C-4 position (pKa 4-6) allows for the formation of a carbanion that is a potent nucleophile in condensation reactions. nih.gov

Cycloaddition Reactions and Ring Rearrangements

Isoxazolone derivatives participate in cycloaddition reactions. scilit.combenthamdirect.com For example, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a common method for synthesizing isoxazoles. wikipedia.org

The isoxazole ring is also prone to various rearrangements, often initiated by base catalysis or photochemical means. beilstein-journals.orgnih.gov A notable example is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones under basic conditions. beilstein-journals.org Another significant rearrangement involves the ruthenium-catalyzed decarboxylative ring opening and closure of 4-alkenyl-substituted isoxazolones, leading to the formation of pyrrole (B145914) derivatives. thieme-connect.com This transformation proceeds through a proposed vinyl Ru-nitrenoid intermediate. researchgate.net

Condensation Reactions, including Knoevenagel Pathways

4-acetyl-3-phenylisoxazol-5(4H)-one readily undergoes condensation reactions. The active methylene (B1212753) group at the C-4 position is a key site for Knoevenagel condensation with aldehydes. ias.ac.insigmaaldrich.com This reaction is often the first step in multi-component reactions to synthesize more complex heterocyclic systems. ijcce.ac.ir For instance, the Knoevenagel condensation product of 3-phenylisoxazol-5-one with aldehydes can be formed, which then serves as a starting material for various other transformations. ias.ac.in The reaction of this compound with various reagents can lead to the formation of fused isoxazole derivatives like pyrano[3,2-d]isoxazoles and isochromeno[4,3-d]isoxazoles. researchgate.net

Interactive Table: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |

| 3-Phenylisoxazol-5-one | Aldehydes | KF-Al2O3 | 3-Phenyl-4-arylmethylene isoxazol-5-ones | ias.ac.in |

| Ethyl acetoacetate (B1235776) | Hydroxylamine (B1172632) hydrochloride, Aldehydes | L-valine, ethanol, reflux | (Z)-4-(arylmethylene)-3-methylisoxazol-5(4H)-one derivatives | ias.ac.in |

| Ethyl benzoylacetate | Hydroxylamine, Aldehydes, Malononitrile (B47326) | PTSA, water | Isoxazol-5(2H)-one derivatives | ijcce.ac.ir |

| Pyrazole-4-carboxaldehyde | Isoxazolone precursors | Sodium benzoate, water, ultrasound | 4-Pyrazolylmethylene-3-phenylisoxazol-5(4H)-ones | researchgate.net |

Photochemical Behavior and Photoinduced Rearrangements of Isoxazolones

The photochemical behavior of isoxazoles is largely dictated by the weak N-O bond, which tends to break upon UV irradiation. wikipedia.org This bond cleavage often leads to the formation of a vinylnitrene intermediate, which can then undergo various rearrangements. researchgate.net For instance, photolysis of isoxazole can result in its isomerization to an oxazole (B20620) via an azirine intermediate. wikipedia.org

In the case of trisubstituted isoxazoles, photochemical rearrangement can generate highly reactive ketenimines. nih.gov The specific photochemical pathway can be influenced by the wavelength of light used. For example, irradiation of matrix-isolated isoxazole at different UV wavelengths can lead to either decomposition or isomerization into various products. researchgate.net The presence of certain functional groups can also direct the photochemical outcome. For example, blocking ESIPT (Excited-State Intramolecular Proton Transfer) processes by modifying a hydroxyl group can steer the photoreaction towards a 6π-electrocyclization pathway. beilstein-journals.org

Electrochemical Properties and Redox Mechanisms of this compound Derivatives

The electrochemical properties of isoxazolone derivatives can be investigated using techniques like cyclic voltammetry to determine their redox potentials. mdpi.com The redox behavior is influenced by the substituents on the isoxazole ring. core.ac.uk Theoretical studies using methods like Density Functional Theory (DFT) can provide insights into the electronic parameters involved in the redox processes, such as the highest occupied molecular orbital (HOMO) energies and ionization potentials. researchgate.net

The antioxidant potential of isoxazolone derivatives has been linked to their ability to participate in single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. researchgate.net The carbonyliminic system within the isoxazolone ring plays a crucial role in its antioxidant activity. researchgate.net The generation of reactive oxygen species can be influenced by these compounds, which is a key aspect of their redox mechanism. frontiersin.org

Structural Elucidation and Conformational Analysis of 4 Acetyl 3 Phenylisoxazol 5 4h One and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Structural Insights

For instance, in derivatives of 4-acetyl-3-phenylisoxazol-5(4H)-one, the proton signals for the phenyl group typically appear in the aromatic region of the ¹H NMR spectrum. The protons of the acetyl group would be expected to resonate as a singlet, with a chemical shift characteristic of a methyl ketone. The exact position of the signals for the isoxazole (B147169) ring protons would depend on the substitution pattern.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The carbonyl carbons of the acetyl and isoxazolone ring are expected to appear at the downfield end of the spectrum. The carbons of the phenyl ring would show characteristic signals in the aromatic region, and the methyl carbon of the acetyl group would resonate at the upfield end.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Isoxazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Allyl-3,5-diphenylisoxazole | CDCl₃ | 7.78 (d, J = 6.8 Hz, 2H), 7.70 (dd, J = 6.4, 3.2 Hz, 2H), 7.55 - 7.40 (m, 6H), 6.33 - 5.73 (m, 1H), 5.25 (d, J = 10.2 Hz, 1H), 5.09 (d, J = 17.2 Hz, 1H), 3.83 - 2.94 (m, 2H) | 166.8, 164.1, 135.4, 129.8, 129.6, 129.4, 128.9, 128.7, 128.4, 128.2, 126.9, 117.1, 110.1, 27.1 |

| 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole | CDCl₃ | 7.71 - 7.64 (m, 2H), 7.64 - 7.55 (m, 4H), 7.49 - 7.38 (m, 3H), 6.26 - 5.67 (m, 1H), 5.23 (dd, J = 10.2, 1.2 Hz, 1H), 5.04 (dd, J = 17.2, 1.2 Hz, 1H), 3.38 (dt, J = 4.4, 2.0 Hz, 2H) | 165.7, 164.2, 135.0, 132.2, 129.7, 129.2, 128.8, 128.4, 128.3, 127.0, 124.2, 117.3, 110.6, 27.0 |

| 2-((5-Oxo-3-phenyl-2,5-dihydroisoxazol-4-yl)(phenyl)methyl)malononitrile | DMSO-d₆ | 7.64–7.58 (m, 3H), 7.52–7.49 (m, 4H), 7.42–7.38 (m, 2H), 7.36–7.34 (m, 1H), 5.73 (d, J = 11.2 Hz, 1H), 4.72 (d, J = 11.2 Hz, 1H), 2.27 (s, 1H) | 168.9, 160.4, 136.6, 132.6, 129.7, 128.7, 127.7, 126.7, 126.1, 126.0, 124.3, 111.9, 38.6, 25.1 |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In this compound, key functional groups include the carbonyl (C=O) of the acetyl group and the endocyclic carbonyl of the isoxazolone ring, as well as the C=N and C-O bonds of the heterocyclic ring and the C=C bonds of the phenyl ring.

The IR spectrum would be expected to show strong absorption bands for the carbonyl groups, typically in the region of 1650-1800 cm⁻¹. The exact positions of these bands can provide clues about the electronic environment of the carbonyl groups. The C=N stretching vibration of the isoxazole ring usually appears in the 1600-1680 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Characteristic IR Absorption Frequencies for Isoxazole Derivatives

| Compound | Key IR Absorptions (ν_max, cm⁻¹) | Reference |

| 4-Allyl-3,5-diphenylisoxazole | 3064, 2926, 1624 (C=N), 1585, 1453, 1422, 1167, 757, 694 | |

| 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole | 3053, 2928, 1632 (C=N), 1536, 1444, 1256, 752, 694 | |

| 2-((5-Oxo-3-phenyl-2,5-dihydroisoxazol-4-yl)(phenyl)methyl)malononitrile | 3341, 2253 (C≡N), 1735 (C=O), 1639 (C=N), 1348, 1269, 748 |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for isoxazole derivatives involve cleavage of the heterocyclic ring and loss of small, stable molecules such as CO, CO₂, and fragments from the substituents. The fragmentation pattern is a unique "fingerprint" of the molecule that can be used for its identification.

Table 3: Mass Spectrometry Data for Isoxazole Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 4-Allyl-3,5-diphenylisoxazole | EI | 261 | 156, 105, 77 | |

| 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole | EI | 339 | 260, 228, 105, 77 | |

| 2-((5-Oxo-3-phenyl-2,5-dihydroisoxazol-4-yl)(phenyl)methyl)malononitrile | MS | 315 [M⁺] | 250, 173, 83, 77 |

X-ray Crystallographic Studies and Solid-State Structural Investigations

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound. It allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular conformation and configuration. While the crystal structure of this compound itself is not reported in the provided search results, studies on its derivatives provide valuable insights into the solid-state arrangement of this class of compounds.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid. In isoxazole derivatives, common intermolecular interactions include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

For instance, in the crystal structure of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, a derivative of the title compound, the crystal packing is stabilized by C-H···O and C-H···N hydrogen bonds, as well as C-H···π and π-π stacking interactions. The phenyl rings and the isoxazole ring can engage in π-π stacking, where the aromatic rings are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice.

Table 4: Examples of Intermolecular Interactions in Isoxazole Derivatives

| Compound | Intermolecular Interactions | Reference |

| (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one | C-H···O, C-H···N, C-H···π, π-π stacking | |

| Ethyl 5-phenylisoxazole-3-carboxylate | C-H···O hydrogen bonds, C⋯H, N⋯H, and C⋯C contacts | |

| 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile | C-H···N and C-H···π interactions |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical industry, as the choice of a specific polymorph can have significant implications for the drug's performance. While specific studies on the polymorphism of this compound are not available, the phenomenon is known to occur in isoxazolone dyes, where different polymorphs have been identified through techniques like cooling crystallization and slurry experiments.

Co-crystallization is another important aspect of solid-state chemistry, where a crystalline structure is formed from two or more different molecules in the same crystal lattice. Co-crystals can be designed to modify the physicochemical properties of a compound, such as its solubility and bioavailability. The potential for this compound to form co-crystals could be explored as a means to enhance its properties for specific applications. The formation of co-crystals is often driven by intermolecular interactions, such as hydrogen bonding, between the constituent molecules.

Computational Chemistry and Quantum Mechanical Analysis

Computational chemistry and quantum mechanical methods serve as powerful tools for elucidating the structural and electronic properties of this compound and its derivatives. These theoretical approaches provide deep insights into molecular stability, reactivity, and potential interaction sites, complementing experimental findings.

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and stability of isoxazole derivatives. nih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G**(d,p)), allow for the optimization of molecular geometries and the calculation of electronic properties. ias.ac.inacu.edu.in These quantum chemical calculations provide profound insights into the electronic characteristics and stability of these compounds. nih.govresearchgate.net For instance, DFT studies on related isoxazol-5(4H)-one derivatives have been used to determine structural parameters, vibrational frequencies, and thermodynamic properties. researchgate.net The application of DFT helps in understanding the fundamental electronic nature of the this compound scaffold, which is a crucial precursor for various fused isoxazole systems. nih.govresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. ias.ac.inresearchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO orbitals. For isoxazole derivatives, these calculations reveal how the molecule interacts with other species and predict its chemical behavior. researchgate.net The HOMO-LUMO gap serves as a significant stability index. ias.ac.in For example, in a study of a (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one derivative, the HOMO-LUMO energy gap was calculated to be 3.81 eV, indicating its stability. ias.ac.in

Table 1: Frontier Molecular Orbital Energies and Related Parameters for an Isoxazole Derivative

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5100 acu.edu.in |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1550 acu.edu.in |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3550 |

| Ionization Potential (I) | -EHOMO | 6.5100 acu.edu.in |

| Electron Affinity (A) | -ELUMO | 2.1550 acu.edu.in |

| Global Hardness (η) | (I - A) / 2 | 2.1775 acu.edu.in |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.3325 acu.edu.in |

| Electrophilicity (ω) | μ² / 2η | 4.3101 acu.edu.in |

Data derived from studies on related 3,5-disubstituted isoxazole derivatives using DFT (B3LYP/6-311++G(d,p)). acu.edu.in

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. acu.edu.inresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum. researchgate.net

In MEP analysis, different colors correspond to varying electrostatic potential values. Typically:

Red and Yellow regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule. ias.ac.inacu.edu.in

Blue regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and represent the electrophilic centers. ias.ac.inacu.edu.in

For isoxazole derivatives, MEP analysis clearly identifies the potential sites for intermolecular interactions. ias.ac.in Studies on related compounds show that negative potential is often localized over oxygen atoms, while positive potential is found around hydrogen atoms, indicating their respective nucleophilic and electrophilic reactivity. ias.ac.inacu.edu.in This visual representation is crucial for understanding how the molecule will interact with other reagents or biological targets.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For complex molecules like derivatives of this compound, MD simulations provide insights into their conformational landscape and the stability of their various forms. acu.edu.in

While extensive MD simulation data specifically for the conformational landscape of isolated this compound is not broadly available, the technique is widely applied to its derivatives, particularly in the context of drug design and materials science. bohrium.comresearchgate.net For instance, MD simulations are performed to assess the stability of a ligand-protein complex, which is crucial for evaluating potential therapeutic agents. acu.edu.inbohrium.com These simulations can confirm whether a compound remains stably bound within the active site of a target protein, indicating its potential as a strong inhibitor. researchgate.net By simulating the molecule's behavior in different environments (e.g., in solution or bound to a receptor), MD can explore the accessible conformations and their relative energies, thus mapping the conformational landscape.

Applications in Advanced Materials Science and Agrochemical Research

Role in Photonic Devices and Optical Materials

The isoxazol-5(4H)-one motif is a key component in the development of advanced optical materials due to its electronic properties. This structural core is recognized as a potent electron acceptor, a crucial feature for creating materials with specific photonic and optoelectronic functions. oiccpress.com Derivatives of this class are actively researched for their potential in various optical applications, from data storage to light manipulation. oiccpress.comresearchgate.net

Development of Nonlinear Optical (NLO) Materials

The arylideneisoxazol-5(4H)-one structure, closely related to 4-acetyl-3-phenylisoxazol-5(4H)-one, is found in a variety of nonlinear optical (NLO) materials. mdpi.compreprints.org NLO materials are capable of altering the properties of light that passes through them, a phenomenon essential for technologies like frequency conversion and optical switching. The efficacy of these materials often depends on molecules with a donor-acceptor structure. The isoxazol-5(4H)-one core can function as a strong acceptor group within such molecules. oiccpress.comresearchgate.net

Theoretical studies using Density Functional Theory (DFT) on related isoxazol-5(4H)-one derivatives have been conducted to calculate and understand their NLO properties. researchgate.net A reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in these compounds can lead to increased molecular polarizability, which in turn enhances the NLO response. researchgate.net This makes the isoxazol-5(4H)-one scaffold an attractive target for designing novel organic molecules with significant NLO characteristics for optoelectronic applications. nih.govnih.gov

Applications in Optical Recording and Light-Emitting Devices

Derivatives of 3,4-disubstituted isoxazolin-5(4H)-ones are utilized in the development of optical storage devices and in applications involving light conversion for molecular devices. oiccpress.com The ability of these compounds to interact with light makes them suitable for technologies that rely on writing and reading data using lasers. The specific properties can be tuned by modifying the substituents on the isoxazole (B147169) ring, allowing for the tailoring of materials to specific wavelengths and energy levels.

Development of Functional Dyes and Pigments

The isoxazol-5(4H)-one framework is also employed in the creation of functional dyes. Certain derivatives are specifically used as filter dyes, which are designed to absorb specific wavelengths of light. oiccpress.com The chromophoric system of these dyes often incorporates the isoxazolone ring, which can be modified to tune the color and absorption properties. For instance, the synthesis of related oxazol-5(4H)-one arylhydrazones, which function as azo chromophores, highlights the utility of this class of heterocycles in dye chemistry. bohrium.com The inherent electronic structure of the ring system is fundamental to its ability to form the basis of colored and photoactive compounds.

Agricultural Research Applications as Herbicides, Fungicides, and Insecticides

The isoxazole ring is a prominent scaffold in modern agrochemical research, forming the core of numerous commercial and developmental herbicides, fungicides, and insecticides. researchgate.netresearchgate.netscilit.com The versatility of the isoxazole moiety allows for extensive structural modifications, enabling the development of compounds with a wide spectrum of biological activities and modes of action. mdpi.comnih.gov

Chemical Design Principles for Agrochemical Activity

The development of novel isoxazole-based agrochemicals often relies on established chemical design strategies. One such principle is the "active subunit combination," where the isoxazole ring is combined with other known active chemical groups (pharmacophores) to create hybrid molecules with enhanced or novel bioactivity. This approach has been successfully used to design herbicide safeners, which protect crops from herbicide injury. nih.gov

Another key strategy is the "intermediate derivatization method." nih.gov This involves synthesizing a core isoxazole structure, such as a phenyl isoxazole, and then creating a library of derivatives by introducing various substituents. These derivatives are then screened for biological activity, allowing researchers to identify compounds with optimal efficacy. This method was employed to develop a new class of substituted phenyl isoxazole derivatives as effective herbicide safeners against acetochlor-induced injury in corn. nih.gov

Structure-Activity Relationships in Agrochemical Contexts

The biological activity of isoxazole-based agrochemicals is highly dependent on the nature and position of substituents on both the isoxazole and phenyl rings. Understanding these structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of new compounds. mdpi.com For instance, in the development of isoxazole carboxamides as herbicide safeners, the type of substituent on the phenyl ring and the nature of the carboxamide group were found to be critical for bioactivity. nih.gov Similarly, studies on benzoylphenylureas containing an isoxazole group revealed that specific substitutions led to compounds with potent larvicidal activity against pests like the diamondback moth.

The following table summarizes general SAR findings for isoxazole derivatives in agrochemical contexts, which can inform the potential derivatization of this compound for enhanced bioactivity.

| Structural Moiety | Position of Substitution | Substituent Type | Impact on Agrochemical Activity | Reference Example |

|---|---|---|---|---|

| Phenyl Ring | Ortho, Meta, Para positions | Electron-withdrawing groups (e.g., Halogens, CF3) | Often enhances herbicidal or insecticidal activity by influencing binding affinity and metabolic stability. | Substituted phenyl isoxazoles as herbicide safeners. nih.gov |

| Phenyl Ring | Para position | Electron-donating groups (e.g., Methoxy) | Can modulate activity; effect is target-dependent. In some anticancer isoxazoles, it enhanced activity. nih.gov | General SAR for bioactive isoxazoles. nih.gov |

| Isoxazole Ring | Position 3 | Aryl or Alkyl groups | Crucial for defining the core structure and interaction with the biological target. The phenyl group in the target compound is at this position. | Core structure of numerous bioactive isoxazoles. mdpi.comresearchgate.net |

| Isoxazole Ring | Position 4 | Acyl or Arylidene groups | Modulates electronic properties and steric hindrance, affecting potency. The acetyl group in the target compound is at this position. | Synthesis of 4-arylidene-3-phenylisoxazol-5-ones. researchgate.net |

| Isoxazole Ring | Position 5 | Carbonyl group (in isoxazolones) | Acts as a key functional group, often involved in hydrogen bonding and defining the molecule's reactivity. | Characteristic of the isoxazol-5(4H)-one class. oiccpress.com |

These relationships demonstrate that systematic modification of the this compound structure, particularly on the phenyl ring and by altering the acetyl group at the 4-position, could yield derivatives with significant potential for various agrochemical applications.

Q & A

Q. What are the common synthetic routes for preparing 4-acetyl-3-phenylisoxazol-5(4H)-one and its derivatives?

Methodological Answer: A one-step synthesis involves the condensation of 3-phenylisoxazol-5-one with hippuric acid and ethyl orthoformate in acetic anhydride, yielding derivatives like 4-(5-keto-2-phenyloxazolin-4-ylmethylene)-3-phenylisoxazol-5-one . For substituted analogs, conventional reflux methods using ethanol/acetic acid mixtures can facilitate cyclization and functionalization of the isoxazolone core .

Q. How is the structural characterization of isoxazol-5(4H)-one derivatives typically performed?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated for fluorophenyl- and methyl-substituted analogs . Complementary techniques include ORTEP-III for 3D visualization of crystallographic data , alongside NMR, IR, and mass spectrometry for functional group and molecular weight confirmation.

Q. What spectroscopic techniques are critical for confirming the purity of synthesized isoxazolone derivatives?

Methodological Answer: High-resolution mass spectrometry (HRMS) and / NMR are essential for verifying molecular composition. For example, NMR is critical for fluorine-substituted derivatives, while UV-Vis spectroscopy can monitor conjugation effects in benzylidene analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer: Systematic variation of solvents (e.g., switching from acetic anhydride to ethanol/acetic acid mixtures), catalysts (e.g., Lewis acids), and temperature profiles can enhance yields. For instance, refluxing at 80–100°C for 3–5 hours improves cyclization efficiency in thiazolone syntheses, a strategy adaptable to isoxazolones .

Q. What methodologies resolve contradictions in biological activity data among structurally similar isoxazolone derivatives?

Methodological Answer: Comparative dose-response assays across multiple cell lines (e.g., glioma U251, prostate PC-3) and enzyme inhibition studies (e.g., acetylcholinesterase, β-secretase) help identify structure-activity relationships (SARs). Molecular docking using tools like AutoDock can rationalize discrepancies by modeling binding interactions .

Q. How can multi-target drug design (MTDL) approaches be applied to isoxazolone derivatives for complex diseases like Alzheimer’s?

Methodological Answer: Design derivatives with dual inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), as seen in β-carboline hybrids. Incorporate ROS-scavenging moieties (e.g., coumarin) to address oxidative stress, and validate via in vitro ROS assays and dual-enzyme inhibition studies .

Q. What computational tools are recommended for predicting pharmacokinetic properties of novel isoxazolone compounds?

Methodological Answer: Use in silico platforms like SwissADME or PreADMET to predict absorption, distribution, and toxicity. For β-carboline-isoxazolone hybrids, such tools have successfully correlated computed logP values with observed blood-brain barrier permeability .

Q. How can crystallographic data be leveraged to refine synthetic strategies for chiral isoxazolone derivatives?

Methodological Answer: Analyze X-ray-derived torsion angles and packing interactions to identify steric or electronic factors influencing enantioselectivity. For example, fluorinated derivatives exhibit distinct crystal packing due to halogen bonding, guiding solvent choice for asymmetric synthesis .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in crystallographic data between synthetic batches?

Methodological Answer: Re-evaluate crystallization conditions (e.g., solvent polarity, cooling rates) and verify phase purity via powder XRD. For chiral analogs, employ circular dichroism (CD) to confirm enantiomeric consistency .

Q. What statistical approaches are suitable for analyzing biological activity data from isoxazolone derivatives?

Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to dose-response curves for IC determination. Use ANOVA to compare activity across derivatives, and principal component analysis (PCA) to deconvolute multi-parametric SARs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.